7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
7-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 7, a 4-fluorophenyl group at position 3, and a methyl group at position 2. Its synthesis involves multi-step protocols, including Pd-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, yielding moderate to high purity products .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-13-20(14-4-7-16(22)8-5-14)21-23-11-10-17(25(21)24-13)15-6-9-18(26-2)19(12-15)27-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBAEINQWHUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-methylpyrazole and 4-fluorobenzaldehyde under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain kinases or bind to receptor sites, thereby affecting cellular signaling and function.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group at position 7 (as in ) enhances electrophilicity, facilitating SNAr reactions but may reduce solubility compared to the target compound’s 3,4-dimethoxyphenyl group .
- Substituent Flexibility : The 1-azepanyl group in improves solubility via increased polarity, contrasting with the target compound’s lipophilic 4-fluorophenyl substituent.
- Synthetic Efficiency : Yields for CF₃-containing analogs (up to 92% ) exceed those of the target compound (59% ), reflecting differences in reaction conditions and substituent reactivity.
Pharmacological and Physicochemical Properties
Antiproliferative Activity
Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied bioactivity:
- Compound 7c (pyrazolo[1,5-a]pyrimidine-coumarin hybrid): IC₅₀ = 2.70 ± 0.28 µM against HEPG2-1 liver carcinoma cells .
- Target Compound: No direct activity data available, but its 3,4-dimethoxyphenyl group is associated with enhanced membrane permeability in related structures .
Solubility and Stability
- Trifluoromethyl Derivatives : Lower aqueous solubility due to hydrophobicity (e.g., ), whereas piperazine or azepanyl substituents (e.g., ) improve solubility via hydrogen bonding.
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound may confer moderate solubility but risks metabolic demethylation in vivo .
Key Research Findings
Synthetic Optimization : CF₃-substituted analogs achieve higher yields (≥82%) via PyBroP-mediated activation , whereas the target compound’s synthesis requires acidic deprotection, limiting scalability .
Bioisosteric Replacements : Replacing CF₃ with 3,4-dimethoxyphenyl (as in the target compound) reduces electrophilicity but may enhance target binding specificity in kinase inhibitors .
Regioselectivity : Electron-rich substituents (e.g., 4-fluorophenyl at position 3) direct cross-coupling reactions to specific positions, as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
